

Application Notes and Protocols for In Vivo Administration of FXIIa-IN-4

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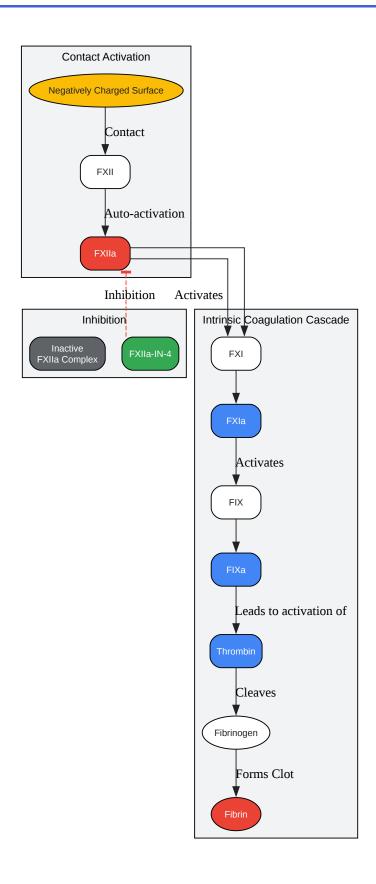
Introduction

FXIIa-IN-4, also known as recombinant Human Albumin-Infestin-4 (rHA-Infestin-4), is a potent and highly selective inhibitor of activated Factor XII (FXIIa). FXIIa is the initiating serine protease of the intrinsic coagulation cascade. A key advantage of targeting FXIIa is the potential for a potent antithrombotic effect without a concomitant increase in bleeding risk, as individuals with a congenital deficiency in FXII do not exhibit a bleeding diathesis.[1] Preclinical studies have demonstrated the efficacy of **FXIIa-IN-4** in various animal models of thrombosis, including arterial, venous, and foreign surface-induced thrombosis, as well as ischemic stroke. [1][2] This document provides detailed application notes and protocols for the in vivo administration of **FXIIa-IN-4** to aid in the design and execution of preclinical studies.

Mechanism of Action and Signaling Pathway

FXIIa-IN-4 is a competitive inhibitor of FXIIa. Upon contact with negatively charged surfaces, Factor XII (FXII) undergoes autoactivation to its active form, FXIIa. FXIIa then initiates the intrinsic coagulation pathway by activating Factor XI (FXI) to FXIa. FXIa, in turn, activates Factor IX, leading to a cascade of reactions that culminate in the formation of a fibrin clot. By selectively inhibiting FXIIa, **FXIIa-IN-4** effectively blocks the initiation of this cascade, thereby preventing thrombosis.





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Caption: FXIIa signaling pathway and the inhibitory action of FXIIa-IN-4.



Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **FXIIa-IN-4** (rHA-Infestin-4) from various preclinical studies.

Table 1: In Vitro Potency of FXIIa-IN-4 (rHA-Infestin-4)

| Species | IC50 (nM) for FXIIa Inhibition |
|---|--------------------------------|
| Human | 0.3 ± 0.06 |
| Rat | 1.5 ± 0.06 |
| Rabbit | 1.2 ± 0.09 |
| Data from Hagedorn et al. (2010) and other sources. | |

Table 2: In Vivo Efficacy of FXIIa-IN-4 (rHA-Infestin-4) in Thrombosis Models



| Animal Model | Species | Dose | Route of Administrat ion | Key Findings | Reference |
|--|-------------|--------------------|--------------------------------|---|-----------|
| Ferric Chloride- Induced Arterial Thrombosis | Mouse | 200 mg/kg | Intravenous | Completely abolished occlusive arterial thrombus formation. | [1] |
| Carotid Artery Thrombosis | Rat | 100 mg/kg | Intravenous | Completely protected from occlusive thrombus formation. | |
| Arteriovenous Shunt Thrombosis | Rat, Rabbit | Dose- dependent | Intravenous | Markedly reduced clot weight. | |
| Cerebral Ischemia/Rep erfusion Injury | Rat | 100 mg/kg | Intravenous | Reduced infarct areas and improved neurological scores. | |

Experimental Protocols

Protocol 1: In Vivo Administration of FXIIa-IN-4 in a Rat Model of Cerebral Ischemia

This protocol describes the prophylactic intravenous administration of **FXIIa-IN-4** in a rat model of transient middle cerebral artery occlusion (tMCAO).

Materials:

• FXIIa-IN-4 (rHA-Infestin-4)



- Sterile isotonic saline (0.9% sodium chloride)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Animal scale
- Anesthesia (e.g., isoflurane)
- Surgical instruments for tMCAO
- Animal monitoring equipment

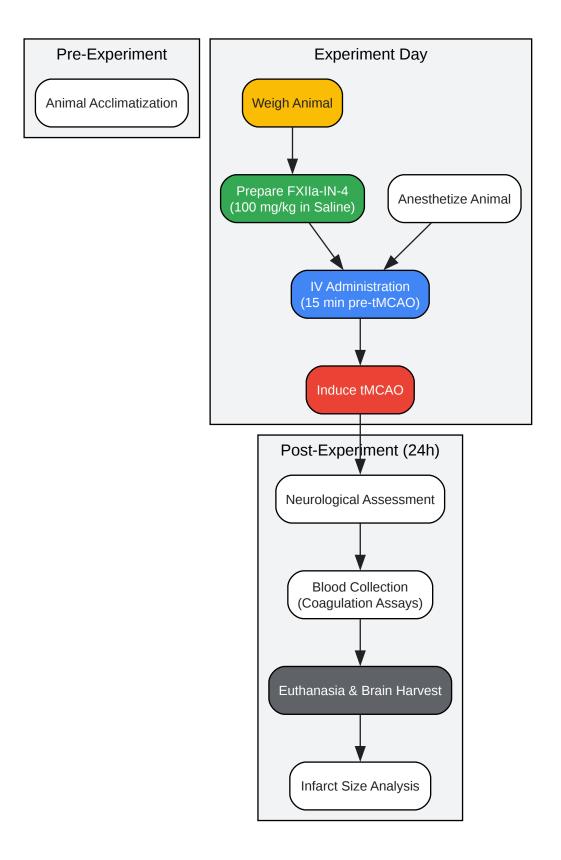
Procedure:

- Animal Preparation: Acclimatize male Wistar rats (or other suitable strain) weighing 250-300g for at least one week before the experiment. House animals under standard laboratory conditions with free access to food and water.
- Preparation of FXIIa-IN-4 Solution:
 - o On the day of the experiment, prepare a fresh solution of FXIIa-IN-4.
 - The vehicle for administration is sterile isotonic saline.
 - Calculate the required amount of FXIIa-IN-4 based on the animal's body weight to achieve a dose of 100 mg/kg.
 - The final injection volume should be in the range of 1-5 mL/kg. For a 300g rat, a typical injection volume would be 0.3-1.5 mL.
 - Gently dissolve the calculated amount of FXIIa-IN-4 in the appropriate volume of sterile isotonic saline. Ensure the solution is clear and free of particulates before administration.
- Administration:
 - Anesthetize the rat using isoflurane (or other approved anesthetic).

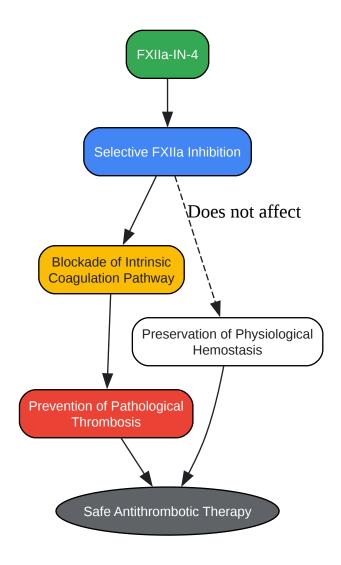


- Fifteen minutes prior to the induction of tMCAO, administer the prepared FXIIa-IN-4 solution via the tail vein.
- For the control group, administer an equal volume of sterile isotonic saline.
- Induction of Cerebral Ischemia:
 - Proceed with the transient middle cerebral artery occlusion (tMCAO) surgical procedure.
- · Post-operative Care and Analysis:
 - Monitor the animal's recovery from anesthesia and surgery.
 - At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system.
 - Collect blood samples for coagulation assays (e.g., aPTT).
 - Euthanize the animal and perfuse the brain for infarct size analysis (e.g., TTC staining).









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References

- 1. The Coagulation Factor XIIa Inhibitor rHA-Infestin-4 Improves Outcome after Cerebral Ischemia/Reperfusion Injury in Rats PMC [pmc.ncbi.nlm.nih.gov]
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